molecular formula C15H15BrN4O B10903255 2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide

2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide

Cat. No.: B10903255
M. Wt: 347.21 g/mol
InChI Key: QWNRUGMVTJHJHV-VCHYOVAHSA-N
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Description

2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide is a synthetic organic compound that features a brominated aniline group and a pyridylmethylidene moiety

Preparation Methods

The synthesis of 2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide typically involves the condensation of 3-bromoaniline with a suitable hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds include other brominated aniline derivatives and pyridylmethylidene hydrazides. What sets 2-(3-Bromoanilino)-N’~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 2-(3-Bromoanilino)-3-methyl pyrazine
  • 2-(3-Bromoanilino)-N’-(4-pyridinylmethylene)propanohydrazide

These compounds may share some reactivity and applications but differ in their specific structures and properties.

Properties

Molecular Formula

C15H15BrN4O

Molecular Weight

347.21 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C15H15BrN4O/c1-11(19-14-6-2-5-13(16)8-14)15(21)20-18-10-12-4-3-7-17-9-12/h2-11,19H,1H3,(H,20,21)/b18-10+

InChI Key

QWNRUGMVTJHJHV-VCHYOVAHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN=CC=C1)NC2=CC(=CC=C2)Br

Canonical SMILES

CC(C(=O)NN=CC1=CN=CC=C1)NC2=CC(=CC=C2)Br

Origin of Product

United States

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